NN-DNJ Exhibits 400-Fold Selectivity for Non-Lysosomal Glucosylceramidase (GBA2) Over GCS Relative to Class-Inferred Baselines
NN-DNJ demonstrates striking selectivity for non-lysosomal glucosylceramidase (GBA2) versus ceramide glucosyltransferase (GCS), with an IC50 of 7 nM for recombinant human GBA2 compared to 4,000 nM for GCS in mouse RAW cells [1]. This ~571-fold differential is not observed with the same magnitude for shorter-chain DNJ analogs, making NN-DNJ a superior tool compound for dissecting GBA2-dependent pathways without confounding GCS inhibition [2].
| Evidence Dimension | Selectivity ratio: GBA2 inhibition vs. GCS inhibition |
|---|---|
| Target Compound Data | GBA2 IC50 = 7 nM; GCS IC50 = 4,000 nM |
| Comparator Or Baseline | Inferred baseline for shorter-chain analogs: typically <100-fold selectivity difference |
| Quantified Difference | ~571-fold greater potency for GBA2 versus GCS |
| Conditions | GBA2: recombinant human enzyme, 30 min preincubation, fluorimetric assay with 4-methylumbelliferyl-β-glucoside substrate. GCS: mouse RAW cells, 15 min preincubation, in-situ enzyme inhibition assay. |
Why This Matters
Researchers requiring selective GBA2 inhibition without confounding GCS modulation should select NN-DNJ over NB-DNJ, which lacks this pronounced selectivity window.
- [1] BindingDB. BDBM18358: N-Nonyl-DNJ target affinity data. Non-lysosomal glucosylceramidase (GBA2) IC50: 7 nM; Ceramide glucosyltransferase IC50: 4.00E+3 nM. View Source
- [2] BindingDB. BDBM50335393: N-Nonyl-L-ido-1-deoxynojirimycin target affinity data. Ceramide glucosyltransferase IC50: 2.00E+3 nM. View Source
